4-Methoxy-4'-methyl-2,2'-bithiophene
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Overview
Description
4-Methoxy-4’-methyl-2,2’-bithiophene is an organic compound with the molecular formula C10H10OS2. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as material science, medicinal chemistry, and organic electronics . Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, and they exhibit a wide range of biological and chemical properties .
Preparation Methods
The synthesis of 4-Methoxy-4’-methyl-2,2’-bithiophene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Chemical Reactions Analysis
4-Methoxy-4’-methyl-2,2’-bithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenation or alkylation using reagents like bromine or alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified thiophene derivatives with altered functional groups .
Scientific Research Applications
4-Methoxy-4’-methyl-2,2’-bithiophene has numerous scientific research applications. In material science, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties . In medicinal chemistry, thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents . Additionally, 4-Methoxy-4’-methyl-2,2’-bithiophene is utilized in the fabrication of sensors and biosensors for detecting various biological and chemical analytes .
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-methyl-2,2’-bithiophene involves its interaction with specific molecular targets and pathways. In organic electronics, its conjugated structure allows for efficient charge transport and luminescence, making it suitable for use in optoelectronic devices . In biological applications, the compound’s interaction with cellular components can lead to various pharmacological effects, although the exact molecular targets and pathways involved may vary depending on the specific application .
Comparison with Similar Compounds
4-Methoxy-4’-methyl-2,2’-bithiophene can be compared with other thiophene derivatives such as 4,4’-dimethoxy-3,3’-bithiophene and 4-methoxy-2-methylaniline . These compounds share similar structural features but differ in their functional groups and electronic properties. The uniqueness of 4-Methoxy-4’-methyl-2,2’-bithiophene lies in its specific substitution pattern, which imparts distinct electronic and chemical characteristics .
Properties
CAS No. |
189148-33-2 |
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Molecular Formula |
C10H10OS2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2-(4-methoxythiophen-2-yl)-4-methylthiophene |
InChI |
InChI=1S/C10H10OS2/c1-7-3-9(12-5-7)10-4-8(11-2)6-13-10/h3-6H,1-2H3 |
InChI Key |
ONQRTQFCXRTKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C2=CC(=CS2)OC |
Origin of Product |
United States |
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